molecular formula C15H22N6 B6076566 N-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinamine

N-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinamine

カタログ番号 B6076566
分子量: 286.38 g/mol
InChIキー: AQJOIGFNJKMMNU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinamine, also known as EIPMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EIPMA belongs to the class of imidazopyridine derivatives, which have been shown to exhibit a range of pharmacological activities, including antitumor, anti-inflammatory, and antiviral effects.

作用機序

The mechanism of action of N-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinamine is not fully understood, but it is believed to involve the inhibition of several key cellular pathways involved in tumor growth and proliferation. In particular, N-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinamine has been shown to inhibit the activity of the enzyme topoisomerase II, which plays a critical role in DNA replication and repair.
Biochemical and Physiological Effects
In addition to its antitumor effects, N-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinamine has also been shown to exhibit a range of other biochemical and physiological effects. For example, in vitro studies have demonstrated that N-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinamine has potent anti-inflammatory properties, which may make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

実験室実験の利点と制限

One of the major advantages of N-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinamine is its high potency and selectivity for cancer cells, which makes it a promising candidate for the development of targeted cancer therapies. However, one of the limitations of N-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinamine is its relatively low solubility in aqueous solutions, which may limit its effectiveness in certain experimental settings.

将来の方向性

There are several areas of future research that could further elucidate the potential therapeutic applications of N-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinamine. One promising direction is the development of novel drug delivery systems that could enhance the solubility and bioavailability of N-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinamine. Another area of research is the investigation of the potential synergistic effects of N-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinamine with other anticancer agents, which could lead to the development of more effective combination therapies. Finally, further studies are needed to fully understand the mechanism of action of N-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinamine and its potential applications in the treatment of other diseases beyond cancer.

合成法

The synthesis of N-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinamine involves a multistep process that begins with the reaction of 2-chloropyrimidine with 1-ethyl-1H-imidazole in the presence of a base. The resulting intermediate is then reacted with 3-piperidinamine, followed by purification through column chromatography to obtain the final product.

科学的研究の応用

N-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinamine has been the subject of numerous scientific studies investigating its potential therapeutic applications. One of the most promising areas of research has been in the development of novel antitumor agents. In vitro studies have shown that N-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinamine exhibits potent cytotoxic effects against a range of cancer cell lines, including breast, lung, and colon cancer.

特性

IUPAC Name

N-[(1-ethylimidazol-2-yl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6/c1-2-20-10-8-16-14(20)11-19-13-5-3-9-21(12-13)15-17-6-4-7-18-15/h4,6-8,10,13,19H,2-3,5,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJOIGFNJKMMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CNC2CCCN(C2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-ethylimidazol-2-yl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。